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molecular formula C19H14ClNO4 B3112777 Ethyl 8-benzoyl-6-chloro-4-hydroxy-3-quinolinecarboxylate CAS No. 192513-59-0

Ethyl 8-benzoyl-6-chloro-4-hydroxy-3-quinolinecarboxylate

Cat. No. B3112777
M. Wt: 355.8 g/mol
InChI Key: DZSFJSUIVYNDOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05081121

Procedure details

2-Amino-5-chlorobenzophenone (3.0 g) and diethyl ethoxymethylenemalonate (3.3 g) were reacted in the same manner as in Experimental Example 1 to give 8-benzoyl-6-chloro-3-ethoxycarbonyl-4(1H)-quinolone (2.1 g). The compound (1.4 g) was dissolved in methanol (24 ml). A 10% aqueous solution of NaOH (16 ml) was added to the solution, and the mixture was heated under reflux for 1 hour. After acidification of the mixture with a 10% aqueous solution of HCl, the precipitate was collected by filtration, washed with water and dried to give a carboxylic acid (1.2 g). The carboxylic acid (1.2 g) was suspended in diphenyl ether (30 ml), and the suspension was heated under reflux under a stream of argon at 280° C. for 3 hours. After the reaction mixture was left to cool, a mixed solvent of ether (50 parts) and n-hexane (50 parts) was added, and the crude crystal thus obtained was collected by filtration and recrystallized from chloroform-methanol-n-hexane to give 8-benzoyl-6-chloro-4(1H)-quinolone (compound 18, 0.6 g).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:15]=[CH:14][C:13]([Cl:16])=[CH:12][C:3]=1[C:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:5].C([O:19][CH:20]=[C:21]([C:27](OCC)=O)[C:22]([O:24][CH2:25][CH3:26])=[O:23])C>>[C:4]([C:3]1[CH:12]=[C:13]([Cl:16])[CH:14]=[C:15]2[C:2]=1[NH:1][CH:27]=[C:21]([C:22]([O:24][CH2:25][CH3:26])=[O:23])[C:20]2=[O:19])(=[O:5])[C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
NC1=C(C(=O)C2=CC=CC=C2)C=C(C=C1)Cl
Name
Quantity
3.3 g
Type
reactant
Smiles
C(C)OC=C(C(=O)OCC)C(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)C=1C=C(C=C2C(C(=CNC12)C(=O)OCC)=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: CALCULATEDPERCENTYIELD 45.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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